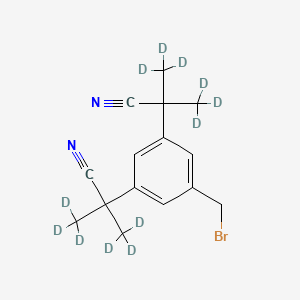
Anastrozole-destriazole-Br-d12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anastrozole-destriazole-Br-d12 is a deuterated derivative of Anastrozole, a non-steroidal aromatase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Anastrozole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole-destriazole-Br-d12 involves multiple steps, starting with the preparation of the core Anastrozole structure. The key steps include:
Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of deuterium atoms: Deuterium is incorporated into the molecule using deuterated reagents and solvents.
Bromination: The final step involves the selective bromination of the triazole ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of starting materials are synthesized and purified.
Optimization of reaction conditions: Reaction parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and isolation: The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Anastrozole-destriazole-Br-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the brominated triazole ring to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Anastrozole-destriazole-Br-d12 is widely used in scientific research for:
Pharmacokinetic studies: The deuterium atoms allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic pathway analysis: Researchers use this compound to study the metabolic pathways of Anastrozole and its derivatives.
Drug development: The compound serves as a reference standard in the development of new aromatase inhibitors and related drugs.
Biological research: It is used to investigate the biological effects of Anastrozole and its interactions with various molecular targets.
Mecanismo De Acción
Anastrozole-destriazole-Br-d12 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling.
Comparación Con Compuestos Similares
Similar Compounds
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor with distinct structural features.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Uniqueness
Anastrozole-destriazole-Br-d12 is unique due to its deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The brominated triazole ring also offers unique reactivity, allowing for the synthesis of various derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H17BrN2 |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clave InChI |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CBr)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



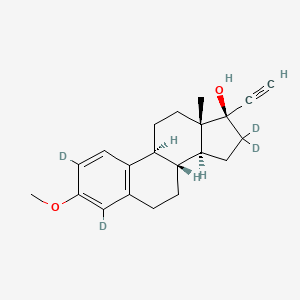
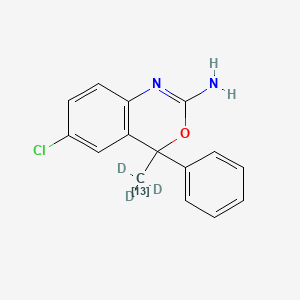


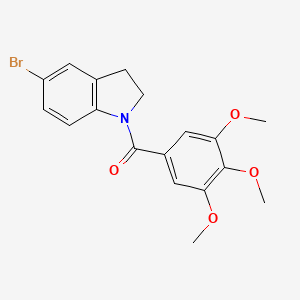

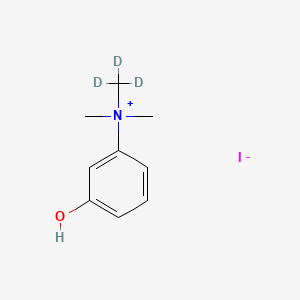
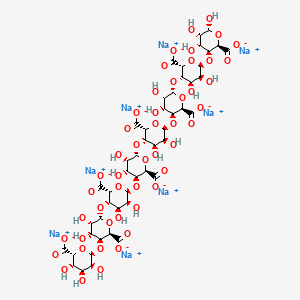
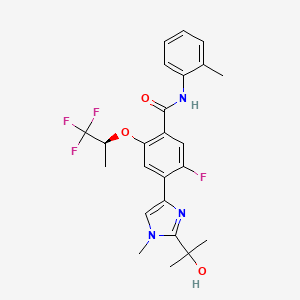
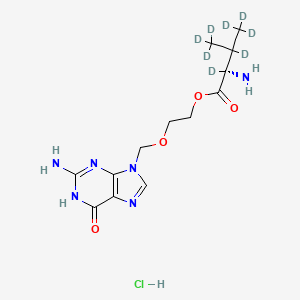

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)

